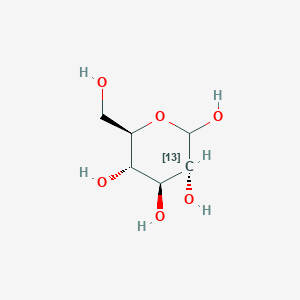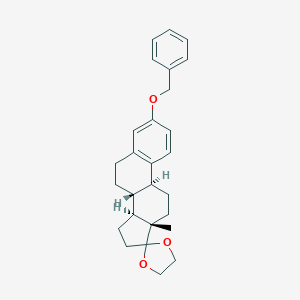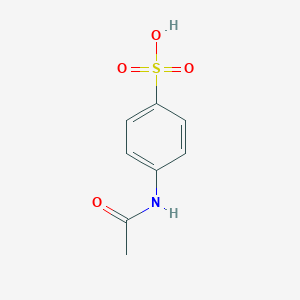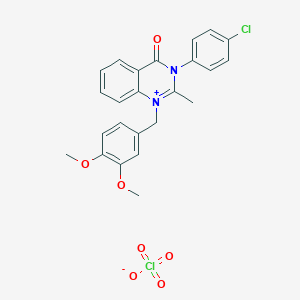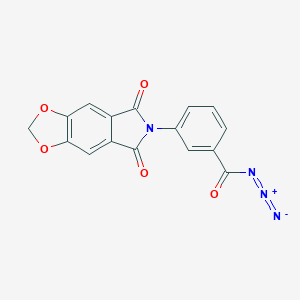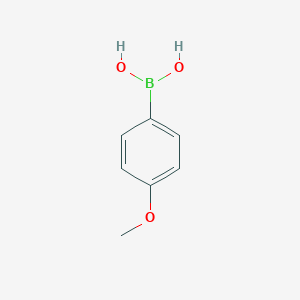
4-甲氧基苯硼酸
概述
描述
4-Methoxyphenylboronic acid, also known as (4-Methoxyphenyl)boric acid, 4-Anisylboronic acid, 4-Methoxybenzeneboronic acid, p-Anisylboronic acid, and p-Methoxybenzeneboronic acid, is a biochemical reagent . It is used as a biological material or organic compound for life science-related research . The compound has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylboronic acid consists of a benzene ring with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to it . The presence of these functional groups gives the compound its unique chemical properties.Chemical Reactions Analysis
4-Methoxyphenylboronic acid is a reagent used in various chemical reactions . These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, palladium-catalyzed stereoselective Heck-type reaction, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ruthenium catalyzed direct arylation, and Rh-catalyzed asymmetric conjugate addition .Physical And Chemical Properties Analysis
4-Methoxyphenylboronic acid is a solid substance . It has a melting point of 204-206 °C .科学研究应用
超分子组装
4-甲氧基苯硼酸已被用于设计和合成超分子组装体。Pedireddi和Seethalekshmi(2004)的研究突出了它在与异构N原子形成氢键的结构中的作用,如4,4′-联吡啶。这些组装体以其对称的循环氢键模式(Pedireddi & Seethalekshmi, 2004)而闻名。
荧光猝灭研究
4-甲氧基苯硼酸已被研究其在荧光猝灭机制中的作用。Geethanjali、Nagaraja和Melavanki(2015)利用稳态荧光测量研究了这一方面,揭示了这些系统中静态猝灭机制的见解(Geethanjali, Nagaraja, & Melavanki, 2015)。
混合纳米材料
涉及(S)-BINOL固定在碳纳米管上的研究利用了4-甲氧基苯硼酸。Monteiro等人(2015)展示了手性BINOL配体的化学完整性在混合材料中得以保持,这在催化中具有应用(Monteiro et al., 2015)。
铃木偶联反应
该化合物在铃木偶联反应中起着关键作用。Ruel、Braun和Johnson(2003)利用它与2-碘-2-环己烯-1-酮偶联,展示了它在这种金属催化反应中的有效性(Ruel, Braun, & Johnson, 2003)。
晶体结构研究
关于晶体结构和分子堆积的研究也纳入了4-甲氧基苯硼酸。Cyrański等人(2012)研究了它对晶体结构的影响,为设计新型硼酸对晶体工程做出了贡献(Cyrański等人,2012)。
催化应用
该化合物在各种研究中的催化作用已被探讨。Eguchi、Hoshino和Ayame(2002)研究了它在合成新黄酮素的交叉偶联反应中的应用,展示了它在不同催化环境中的多功能性(Eguchi, Hoshino, & Ayame, 2002)。
过渡金属催化剂杂化
Li等人(2016)利用4-甲氧基苯硼酸在过渡金属催化剂的杂化中,展示了它在可见光照射下增强催化活性和稳定性中的作用(Li et al., 2016)。
结构研究
Zhu等人(2006)对o-(N,N-二烷氨基甲基)芳基硼酸酯体系中的N-B相互作用进行了详细研究,为基于芳基硼酸酯支架的未来化学传感技术的设计提供了见解(Zhu et al., 2006)。
缓蚀
对4-甲氧基苯硼酸衍生物作为钢铁在酸性介质中的缓蚀剂的研究表明了它们的有效性。Bouklah等人(2006)和Bentiss等人(2009)的研究阐明了它们的吸附特性和抑制机制(Bouklah et al., 2006); (Bentiss et al., 2009)。
生物正交化学
Dilek等人(2015)探索了硼-氮杂环在水溶液中的快速形成,展示了它在蛋白质偶联中有用的生物正交偶联反应的潜力(Dilek et al., 2015)。
药物和食品应用
对含有4-甲氧基苯基基团的香豆酸的研究已经突显了它在制药和食品领域的潜在健康益处和应用。Silva和Batista(2017)回顾了它的抗氧化性质以及在对抗与氧化应激相关的疾病中的作用 (Silva & Batista, 2017)。
聚合物化学和材料科学
像Maji等人(2014)和Kim,Robertson和Guiver(2008)的研究已经证明了4-甲氧基苯硼酸在聚合过程中的实用性,从而在材料科学和燃料电池技术中得到应用 (Maji et al., 2014); (Kim, Robertson, & Guiver, 2008)。
安全和危害
4-Methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . To ensure safety, it is advised to avoid inhaling the dust, fumes, gases, mists, vapors, or spray of the compound . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
属性
IUPAC Name |
(4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Record name | 4-boronoanisole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205837 | |
| Record name | Benzeneboronic acid, p-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylboronic acid | |
CAS RN |
5720-07-0 | |
| Record name | (4-Methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneboronic acid, p-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneboronic acid, p-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

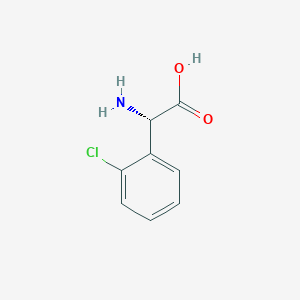
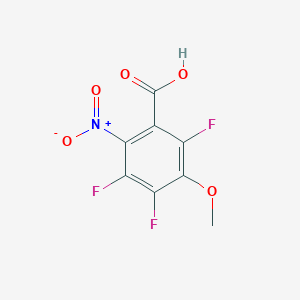
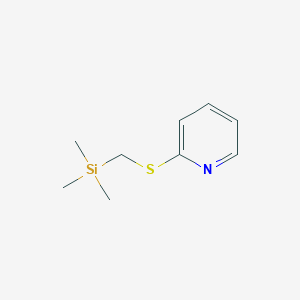
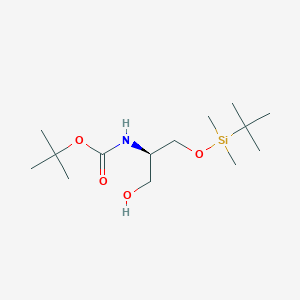
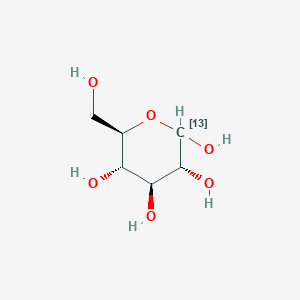
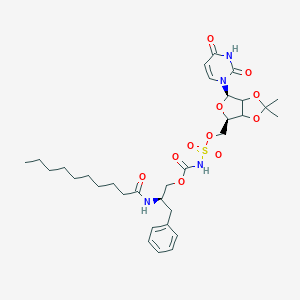
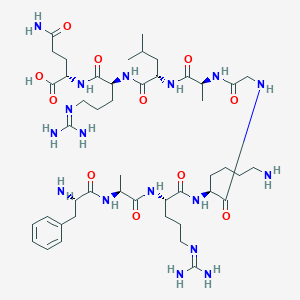
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
